molecular formula C13H11I B1599093 1-Benzyl-2-iodobenzene CAS No. 35444-93-0

1-Benzyl-2-iodobenzene

Cat. No. B1599093
CAS RN: 35444-93-0
M. Wt: 294.13 g/mol
InChI Key: XZWHKANKMDNRGN-UHFFFAOYSA-N
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Description

1-Benzyl-2-iodobenzene, with the chemical formula C₁₃H₁₁I , is an organic compound. Its molecular weight is approximately 294.131 Da . This compound is also known by other names, including 1-Benzyl-2-iodbenzol (in German) and 1-Benzyl-2-iodobenzène (in French) .


Synthesis Analysis

The synthesis of 1-Benzyl-2-iodobenzene involves the introduction of an iodine atom into a benzene ring. Various methods can be employed, such as iodination of benzyl chloride or iodination of benzyl bromide using iodine as the halogenating agent. These reactions typically occur under specific conditions, often in the presence of a catalyst or a suitable solvent .


Molecular Structure Analysis

1-Benzyl-2-iodobenzene consists of a benzene ring with a benzyl group (C₆H₅CH₂-) attached to it at the 1-position and an iodine atom (I) at the 2-position . The molecular structure is crucial for understanding its reactivity and properties .


Chemical Reactions Analysis

  • Benzyne Formation : Photolysis of 1,2-di-iodobenzene leads to the formation of benzyne, a highly reactive intermediate. This process involves homolytic cleavage of the C–I bonds .

Scientific Research Applications

  • Domino Process to Benzofurans : A study by Lu, B., Wang, B., Zhang, Y., & Ma, D. (2007) described a CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, resulting in 2,3-disubstituted benzofurans. This transformation involves an intermolecular C-C bond formation followed by intramolecular C-O bond formation, providing a method to access benzofurans with different substituents (Lu et al., 2007).

  • Synthesis of Benzothiazine Dioxides : Another study by Moroda, A., & Togo, H. (2008) presented an iodobenzene-catalyzed cyclization process. It involved the transformation of 2-aryl- N-methoxyethanesulfonamides with M-chloroperoxybenzoic acid to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).

  • Functionalization of Nanosheets : Vishnoi, P., Sampath, A., Waghmare, U., & Rao, C. (2017) explored the covalent functionalization of MoS2 and MoSe2 nanosheets using substituted iodobenzenes. This functionalization leads to changes in the electronic structure of the nanosheets, indicating potential applications in material science (Vishnoi et al., 2017).

  • Oxidative Aromatization in Organic Synthesis : Kumar, P., Kumar, A., & Hussain, K. (2012) investigated the use of iodobenzene diacetate for the oxidative aromatization of Hantzsch-1,4-dihydropyridines. Their findings highlight the versatility of iodobenzene derivatives in facilitating organic synthesis processes (Kumar, Kumar, & Hussain, 2012).

  • Benzylic Oxidation in Water : Xu, Y., Hu, J., & Yan, J. (2012) developed an environmentally benign benzylic oxidation process using iodobenzene. This method transitions alkylarenes into carbonyl compounds, demonstrating iodobenzene's utility in green chemistry applications (Xu, Hu, & Yan, 2012).

Future Directions

: ChemSpider: 1-Benzyl-2-iodobenzene : Sigma-Aldrich: Iodobenzene : Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis

properties

IUPAC Name

1-benzyl-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11I/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHKANKMDNRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392610
Record name 1-benzyl-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-iodobenzene

CAS RN

35444-93-0
Record name 1-benzyl-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Fujie, K Mizufune, Y Nishimoto, M Yasuda - Chemistry Letters, 2023 - journal.csj.jp
… In conclusion, iodane-mediated proximal aryl C–H sulfonyloxylation and acetoxylation on 2-iodo-1,1′-biphenyl and 1-benzyl-2-iodobenzene structures were achieved. MsOH, Me 3 …
Number of citations: 1 www.journal.csj.jp
VT Nguyen - 2020 - search.proquest.com
Functionalization has emerged as an attractive strategy for the diversification of compounds especially in drug development and materials science. The recent emerging trend in …
Number of citations: 0 search.proquest.com

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